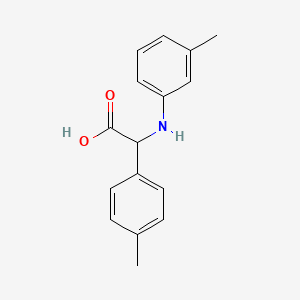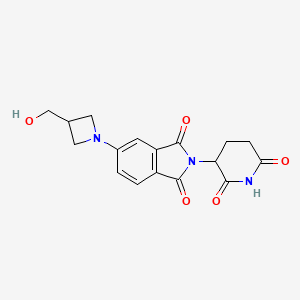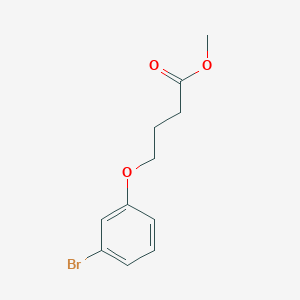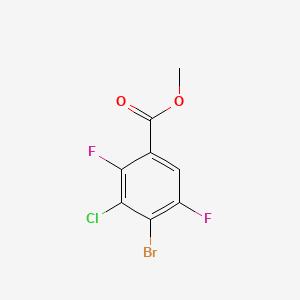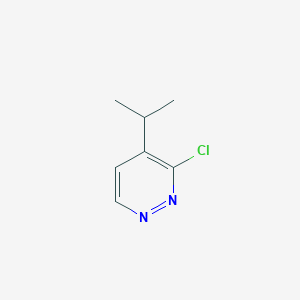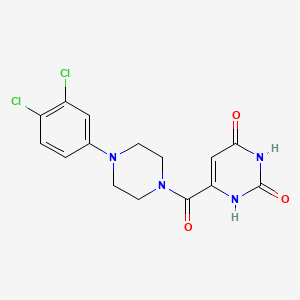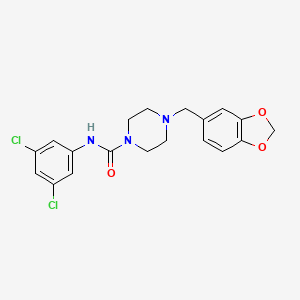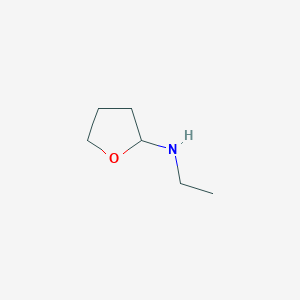
N-Ethyltetrahydro-2-furanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyltetrahydro-2-furanamine is a chemical compound with the molecular formula C7H15NO. It is a derivative of tetrahydrofuran, a cyclic ether, with an ethyl group attached to the nitrogen atom. This compound is known for its versatility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Reduction of Furan Derivatives: One common method involves the reduction of furan derivatives using hydrogenation techniques. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure.
Amination of Tetrahydrofuran Derivatives: Another approach is the amination of tetrahydrofuran derivatives. This can be achieved by reacting tetrahydrofuran with ethylamine in the presence of a suitable catalyst, such as Raney nickel, under specific temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is often produced through continuous flow processes to ensure efficiency and scalability. The choice of catalyst and reaction conditions is optimized to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as aldehydes, ketones, and carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and strong bases (e.g., sodium hydride, NaH) are typically employed.
Major Products Formed:
Oxidation: Products include ethyltetrahydrofuran-2-one, ethyltetrahydrofuran-2-carboxylic acid, and ethyltetrahydrofuran-2-aldehyde.
Reduction: The major product is ethylamine.
Substitution: Products vary depending on the nucleophile used, such as ethyl halides or substituted amines.
Aplicaciones Científicas De Investigación
N-Ethyltetrahydro-2-furanamine is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and fine chemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which N-Ethyltetrahydro-2-furanamine exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes and other biomolecules, influencing their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Tetrahydro-2-methylfuran
2-Ethyltetrahydro-3-furanone
N-(Tetrahydro-2-furanylmethyl)-1-ethanamine
Propiedades
Número CAS |
887590-74-1 |
|---|---|
Fórmula molecular |
C6H13NO |
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
N-ethyloxolan-2-amine |
InChI |
InChI=1S/C6H13NO/c1-2-7-6-4-3-5-8-6/h6-7H,2-5H2,1H3 |
Clave InChI |
RTXDVVBGOHPKEJ-UHFFFAOYSA-N |
SMILES canónico |
CCNC1CCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


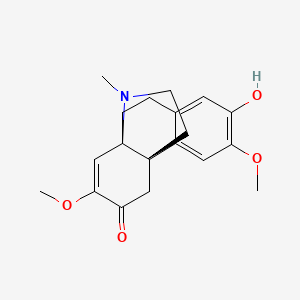
![Methyl[2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride](/img/structure/B15363608.png)
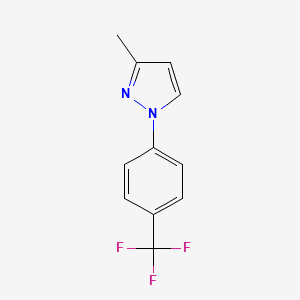
![1-[(2R,4S,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15363617.png)
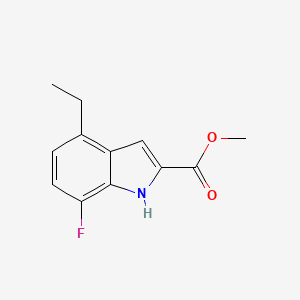
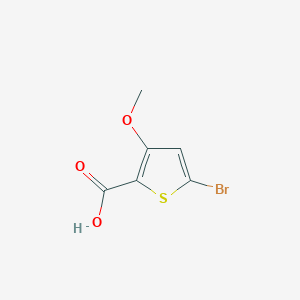
![tert-butyl 2-chloro-4-morpholino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15363644.png)
